5-Amino-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their role in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceutical agents. The structure of thiazolidinediones consists of a five-membered ring containing both sulfur and nitrogen atoms, which is a key feature for their biological activity.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives has been a subject of interest due to their potential pharmacological applications. For instance, the synthesis of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, a derivative of thiazolidinedione, has been reported to act as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical in cell proliferation and survival . Another study describes the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, which, despite an unexpected conformation in its crystal structure, is a valuable pharmaceutical intermediate . Additionally, the synthesis and characterization of 5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives have been explored, with these compounds showing significant antibacterial activity .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives can be complex and may exhibit unexpected conformations. For example, the crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation with a notable dihedral angle between the benzene and five-membered rings. The stability of this conformation is attributed to various intermolecular interactions, including hydrogen bonding and weak C-H...π interactions .
Chemical Reactions Analysis
Thiazolidinedione derivatives can participate in a variety of chemical reactions, which are essential for their biological activity and their role as pharmaceutical intermediates. The reactivity of these compounds often involves the formation of bonds with various substituents, which can significantly alter their chemical properties and biological activities. The specific chemical reactions and the resulting biological effects would depend on the particular substituents and the conditions under which the reactions occur.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their function as pharmaceutical agents, as they affect solubility, stability, and reactivity. The intermolecular interactions observed in the crystal structures of these compounds can also impact their physical properties, such as melting points and solubility in different solvents. The antimicrobial activity of certain thiazolidinedione derivatives suggests that their chemical properties are conducive to interacting with bacterial cell components, leading to growth inhibition .
Scientific Research Applications
Biological Activity and Synthesis
5-Amino-1,3-thiazolidine-2,4-dione derivatives demonstrate diverse biological activities. Mohanty et al. (2015) synthesized a novel series of these derivatives, finding them to possess notable antibacterial activity, especially those with pyridine or piperazine moieties. These compounds also displayed good antifungal activity and low cytotoxic activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Anticancer Applications
In a study by Uwabagira and Sarojini (2019), a derivative of 5-Amino-1,3-thiazolidine-2,4-dione was synthesized and tested for its anticancer properties, particularly against human breast adenocarcinoma cell lines. This compound exhibited significant cytotoxicity and anti-inflammatory activity, providing insights into its potential as an anticancer agent (Uwabagira & Sarojini, 2019).
Antimicrobial Activity
A study by Alhameed et al. (2019) on thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed their effectiveness against various bacteria and fungi. Several derivatives showed moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential as antimicrobial agents (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Antidiabetic and Hypolipidemic Properties
Sohda et al. (1982) synthesized more than 100 5-substituted thiazolidine-2,4-diones, evaluating their hypoglycemic and hypolipidemic activities. They discovered that specific derivatives exhibited significant activity and toxicity profiles favorable for treating diabetes (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
Future Directions
properties
IUPAC Name |
5-amino-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCDKNTOMJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-thiazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.